4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-25-14-5-8-21-16(23-14)24-9-6-12(7-10-24)11-26-15-4-2-3-13(22-15)17(18,19)20/h2-5,8,12H,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGLUCCGAIZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine , identified by its CAS number 2415533-21-8, is a pyrimidine derivative with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.32 g/mol. The structure features a pyrimidine core substituted with a methoxy group and a piperidine moiety linked to a trifluoromethylpyridine, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₅O |
| Molecular Weight | 339.32 g/mol |
| CAS Number | 2415533-21-8 |
Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with trifluoromethyl groups often enhance potency against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound may act as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus by prolonging the action of incretin hormones .
In Vitro Studies
In vitro studies have demonstrated that compounds with structural similarities to this compound possess notable antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Case Studies
- DPP-4 Inhibition Study : A study focused on DPP-4 inhibitors highlighted the role of various substitutions on the pyrimidine scaffold, suggesting that modifications can significantly enhance inhibitory activity. The docking studies indicated favorable interactions with active site residues .
- Antimicrobial Efficacy : Research on related compounds demonstrated their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H16F3N3O3
- Molecular Weight : 403.4 g/mol
- IUPAC Name : 5-[4-[4-methoxy-3-(trifluoromethyl)pyridin-2-yl]oxy-2-methylphenyl]-4-methyl-6-methylidenepyridazin-3-one
These properties contribute to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including compounds similar to 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A derivative demonstrated efficacy against breast and lung cancer cell lines, with IC50 values indicating potent cytotoxicity .
Antiviral Properties
Pyrimidine derivatives have also been explored for their antiviral activities:
- Target Viruses : Compounds have shown activity against HIV and other viral infections.
- Case Study : Certain derivatives exhibited EC50 values lower than 10 nM against resistant strains of HIV, demonstrating their potential as antiviral agents .
Antimicrobial Effects
The antimicrobial properties of pyrimidines are well-documented, with specific derivatives showing effectiveness against various bacterial strains:
- Broad-Spectrum Activity : Compounds related to this compound have been tested against Gram-positive and Gram-negative bacteria.
- Case Study : One study reported MIC values as low as 0.25 µg/mL against Staphylococcus aureus .
Central Nervous System Applications
Given the structural attributes of the compound, it is being investigated for neuropharmacological effects:
- Potential Uses : It may serve as a lead compound for developing treatments for neurological disorders such as depression and anxiety.
- Research Findings : Preliminary studies suggest that modifications to the piperidine moiety enhance blood-brain barrier permeability, which is crucial for CNS-targeted therapies .
Comparative Data Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several pyrimidine-based derivatives. Below is a comparative analysis of its features against analogous compounds:
Pharmacological and Physicochemical Properties
- The methoxy group may reduce cytotoxicity compared to halogenated analogues .
- Solubility : The methoxy group improves aqueous solubility relative to purely lipophilic derivatives like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
Preparation Methods
Preparation of 4-Methoxy-2-chloropyrimidine
The pyrimidine ring is synthesized via cyclocondensation or functionalization of preformed pyrimidines. A common route involves:
Cyclization of β-diketones with urea derivatives :
Direct methoxylation :
Key reaction conditions :
Functionalization of the Piperidine Scaffold
Synthesis of 4-(Hydroxymethyl)piperidine
Piperidine-4-methanol is prepared via:
Introduction of the Pyridinyloxymethyl Group
The hydroxyl group is functionalized via etherification:
Mitsunobu reaction :
SN2 displacement :
Coupling of Pyrimidine and Piperidine Fragments
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrimidine undergoes displacement with the piperidine amine:
Buchwald-Hartwig Amination
For less reactive pyrimidines, palladium-catalyzed coupling is employed:
Catalyst system :
Conditions :
Optimization and Challenges
Competing Side Reactions
Purification Strategies
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.
- Crystallization : Recrystallization from ethanol/water mixtures improves purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| SNAr | Short reaction time | Requires activated pyrimidine | 60–75 |
| Buchwald-Hartwig | Tolerates electron-rich pyrimidines | High catalyst cost | 50–70 |
| Mitsunobu etherification | High regioselectivity | Expensive reagents | 70–80 |
Spectroscopic Characterization
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyrimidine and trifluoromethylpyridine moieties. Key steps include:
- Nucleophilic substitution for introducing the methoxy group on the pyrimidine ring.
- Mitsunobu reaction or etherification to attach the 6-(trifluoromethyl)pyridin-2-yloxy group to the piperidine scaffold .
- Solvent selection (e.g., dichloromethane for stability) and temperature control (0–25°C) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use to prevent hydrolysis of intermediates .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm substitution patterns and trifluoromethyl group integrity. Deuterated solvents (e.g., CDCl) enhance resolution .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities. For example, piperidine ring conformation and pyrimidine-pyridine dihedral angles can be determined using synchrotron radiation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching experimental and theoretical m/z values within 3 ppm error .
Q. What in vitro models are appropriate for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to screen for kinase or receptor binding (e.g., tyrosine kinases, GPCRs). IC values should be calculated using dose-response curves .
- Cell Viability Assays: Employ MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Solubility Correction: Adjust docking scores by incorporating solubility data (e.g., via HPLC logP measurements) to account for bioavailability discrepancies .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess binding pocket flexibility. Compare RMSD values of ligand-receptor complexes to identify transient interactions missed in static models .
- Fragment-Based Replacement: Synthesize truncated analogs (e.g., removing the trifluoromethyl group) to isolate contributions of specific moieties to activity .
Q. What strategies improve the pharmacokinetic profile of this compound through structural modifications?
Methodological Answer:
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to reduce CYP450-mediated oxidation. Validate using liver microsome assays .
- Bioavailability Enhancement: Replace the methoxy group with a polyethylene glycol (PEG) chain to improve aqueous solubility. Monitor plasma concentration via LC-MS in rodent models .
- Prodrug Design: Mask the piperidine nitrogen with a labile ester group to enhance oral absorption, followed by enzymatic cleavage in vivo .
Q. How can synthetic impurities be identified and controlled during large-scale production?
Methodological Answer:
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., unreacted piperidine derivatives) .
- Degradation Studies: Stress testing under acidic, basic, and oxidative conditions identifies common impurities (e.g., hydrolyzed trifluoromethylpyridine). Quantify via UPLC-MS and establish ICH-compliant thresholds (<0.15%) .
Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?
Methodological Answer:
- CYP Inhibition Assays: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to measure IC values. Correlate with fluorescence-based substrate depletion assays .
- Metabolite Profiling: Incubate the compound with hepatocytes and identify metabolites via LC-HRMS. Key pathways include O-demethylation of the methoxy group and oxidation of the piperidine ring .
Q. How does the trifluoromethyl group influence target selectivity in kinase inhibition assays?
Methodological Answer:
- Comparative SAR Studies: Synthe analogs lacking the CF group and test against kinase panels (e.g., KinomeScan). A ≥10-fold selectivity shift suggests the CF group sterically blocks off-target binding pockets .
- X-ray Co-Crystallization: Resolve ligand-kinase complexes to visualize CF-induced hydrophobic interactions (e.g., with ATP-binding site residues like Leu119 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
